molecular formula C8H14N2O B1380363 5-Amino-6-cyclopropylpiperidin-2-one CAS No. 1521978-53-9

5-Amino-6-cyclopropylpiperidin-2-one

Cat. No.: B1380363
CAS No.: 1521978-53-9
M. Wt: 154.21 g/mol
InChI Key: UONMIDTZTLDYFU-UHFFFAOYSA-N
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Description

5-Amino-6-cyclopropylpiperidin-2-one: . This compound features a piperidinone ring substituted with an amino group and a cyclopropyl group, making it an interesting subject for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-cyclopropylpiperidin-2-one typically involves the following steps:

    Cyclization: The initial step involves the formation of the piperidinone ring. This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution: The introduction of the amino group at the 5-position and the cyclopropyl group at the 6-position can be carried out using substitution reactions. Common reagents for these steps include amines and cyclopropyl halides.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-cyclopropylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.

    Substitution: The amino and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidinones, piperidines, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-6-cyclopropylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-cyclopropylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog without the amino and cyclopropyl substitutions.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the piperidinone ring.

    Piperidinone: The parent compound without the amino and cyclopropyl groups.

Uniqueness

5-Amino-6-cyclopropylpiperidin-2-one is unique due to the presence of both the amino group and the cyclopropyl group on the piperidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-6-cyclopropylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-6-3-4-7(11)10-8(6)5-1-2-5/h5-6,8H,1-4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONMIDTZTLDYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-6-cyclopropylpiperidin-2-one
Reactant of Route 2
5-Amino-6-cyclopropylpiperidin-2-one
Reactant of Route 3
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Reactant of Route 4
5-Amino-6-cyclopropylpiperidin-2-one
Reactant of Route 5
5-Amino-6-cyclopropylpiperidin-2-one
Reactant of Route 6
5-Amino-6-cyclopropylpiperidin-2-one

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